{(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
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Overview
Description
{(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid is a complex organic compound that features a quinoline moiety linked to a thiazolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid typically involves a multi-step process. One common method includes the condensation of 8-chloroquinoline-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
Chemistry
In chemistry, {(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics .
Medicine
In medicine, the compound’s anticancer properties are of significant interest. It has been found to inhibit the growth of various cancer cell lines, including prostate and breast cancer cells. This makes it a potential candidate for the development of new chemotherapeutic agents .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. Its derivatives are also explored for use in electronic devices and sensors .
Mechanism of Action
The mechanism of action of {(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid involves its interaction with cellular targets such as enzymes and DNA. The quinoline moiety intercalates with DNA, disrupting its function and leading to cell death. Additionally, the thiazolidinone ring can inhibit specific enzymes involved in cell proliferation, contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- {(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propionic acid
- {(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butyric acid
- {(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}valeric acid
Uniqueness
What sets {(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid apart from its analogs is its specific acetic acid moiety, which influences its solubility and reactivity. This unique structure allows for distinct interactions with biological targets, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C15H9ClN2O3S2 |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
2-[(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C15H9ClN2O3S2/c16-10-3-1-2-8-4-5-9(17-13(8)10)6-11-14(21)18(7-12(19)20)15(22)23-11/h1-6H,7H2,(H,19,20)/b11-6- |
InChI Key |
VFIZGRDDQSABCR-WDZFZDKYSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O |
Origin of Product |
United States |
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